

(RS)-Fmoc-alpha-methoxyglycine: A Technical Overview of Commercial Availability and Synthetic Utility

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (RS)-Fmoc-alpha-methoxyglycine

Cat. No.: B142108

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available N-Fmoc protected α -methoxyglycine, a non-proteinogenic amino acid with potential applications in peptide-based drug discovery and development. While specific biological activities and detailed in-use protocols remain largely proprietary or unpublished, this document consolidates available commercial data and outlines general methodologies for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.

Commercial Availability

(RS)-Fmoc-alpha-methoxyglycine, identified by CAS Number 156059-09-5, is available from various chemical suppliers. While purity and pricing information can vary, the compound is generally offered for research and development purposes.^{[1][2]} Below is a summary of its basic chemical properties and a list of known suppliers.

Table 1: Chemical and Physical Properties of (RS)-Fmoc-alpha-methoxyglycine

Property	Value	Reference
CAS Number	156059-09-5	[1] [3]
Molecular Formula	C18H17NO5	[1] [3]
Molecular Weight	327.33 g/mol	[3]
Synonyms	(RS)-N-(9-Fluorenylmethoxycarbonyl)-alpha-methoxyglycine	[3]
Storage Conditions	2-8°C	

Table 2: Commercial Suppliers of **(RS)-Fmoc-alpha-methoxyglycine**

Supplier	Location	Notes
Echemi	China	Listed as a trader. [3]
Santa Cruz Biotechnology	USA	Product available for research use. [2]

Note: This is not an exhaustive list. Availability and specifications should be confirmed directly with suppliers.

Synthesis and Incorporation into Peptides

Detailed, peer-reviewed synthesis protocols for **(RS)-Fmoc-alpha-methoxyglycine** are not readily available in the public domain. However, general methods for the synthesis of Fmoc-protected unnatural amino acids are well-established in the literature.

The incorporation of **(RS)-Fmoc-alpha-methoxyglycine** into a peptide sequence can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). The following section outlines a generalized experimental protocol. It is crucial to note that optimization of

coupling times and reagents may be necessary for this specific amino acid due to potential steric hindrance from the alpha-methoxy group.

General Experimental Protocol for Fmoc-SPPS

This protocol describes a single coupling cycle for the addition of an amino acid to a growing peptide chain on a solid support.

1. Resin Preparation:

- Start with a suitable resin (e.g., Wang, Rink Amide) pre-loaded with the C-terminal amino acid of the target peptide.
- Swell the resin in an appropriate solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), for 30-60 minutes.^[4]

2. Fmoc Deprotection:

- Treat the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.^[4]
- Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

- In a separate vessel, pre-activate **(RS)-Fmoc-alpha-methoxyglycine** (typically 2-5 equivalents relative to the resin loading) with a coupling agent. Common coupling reagents include:
 - HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
 - HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
 - DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole)
- Dissolve **(RS)-Fmoc-alpha-methoxyglycine** and the coupling agent in DMF, and add a base such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the amino acid).
- Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative. For sterically hindered amino acids, extended coupling times or the use of more potent coupling reagents like HATU may be necessary.^[5]

- Wash the resin extensively with DMF and DCM.

4. Repetition:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the target peptide sequence.

5. Cleavage and Deprotection:

- Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to release the peptide from the solid support and remove any side-chain protecting groups. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

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fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="DMF Wash"];  
Coupling [label="Coupling of (RS)-Fmoc-alpha-methoxyglycine\n(e.g.,  
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Figure 1. General workflow for a single cycle of Fmoc solid-phase peptide synthesis.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published, peer-reviewed scientific literature detailing the specific biological activities of peptides containing **(RS)-Fmoc-alpha-methoxyglycine**. While some commercial suppliers have categorized the parent compound under "Antiparkinson Agents," there is no readily available data to substantiate this claim.^[3] The introduction of an alpha-methoxy group onto the glycine backbone represents a significant modification that could influence peptide conformation, proteolytic stability, and receptor binding affinity. However, without experimental data, any potential effects on signaling pathways or therapeutic applications remain speculative.

Researchers and drug development professionals are encouraged to perform their own in-vitro and in-vivo studies to elucidate the pharmacological profile of peptides incorporating this novel amino acid.

Conclusion

(RS)-Fmoc-alpha-methoxyglycine is a commercially available, non-proteinogenic amino acid that can be incorporated into peptide sequences using standard Fmoc-SPPS methodologies. While the lack of specific synthesis protocols and biological activity data presents a challenge, it also offers a unique opportunity for novel research in peptide chemistry and drug discovery. The general protocols provided herein serve as a starting point for researchers to explore the potential of this intriguing building block. Further investigation is required to determine its impact on peptide structure and function, and to validate any potential therapeutic applications.

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- To cite this document: BenchChem. [(RS)-Fmoc-alpha-methoxyglycine: A Technical Overview of Commercial Availability and Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142108#commercial-availability-of-rs-fmoc-alpha-methoxyglycine>]

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